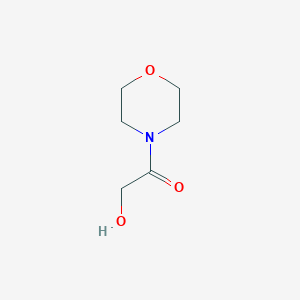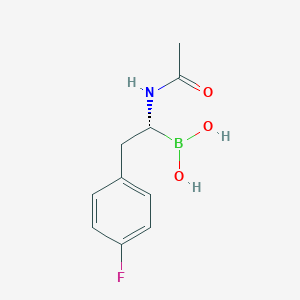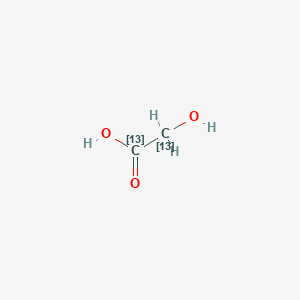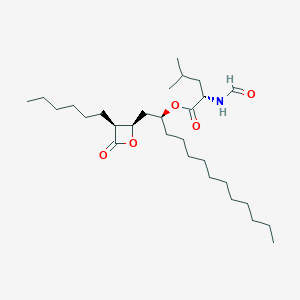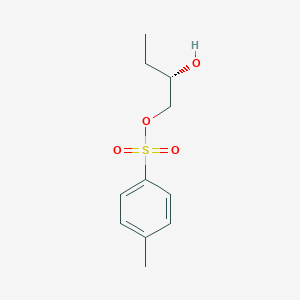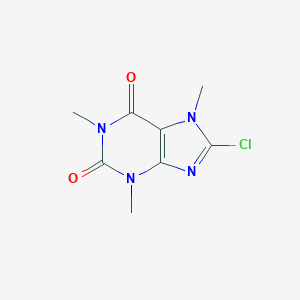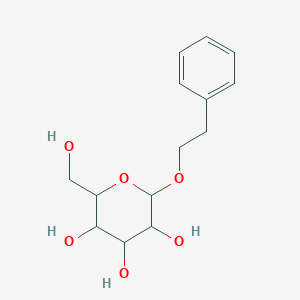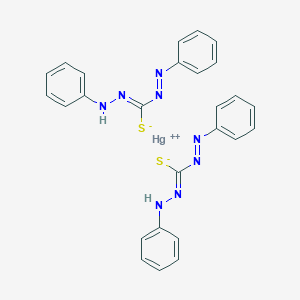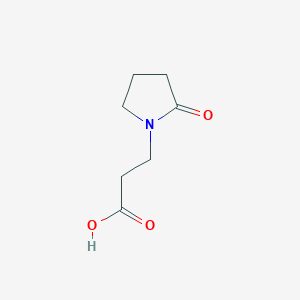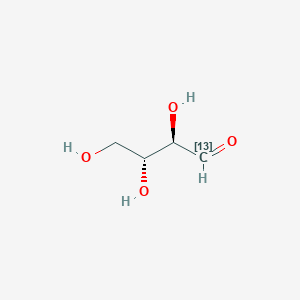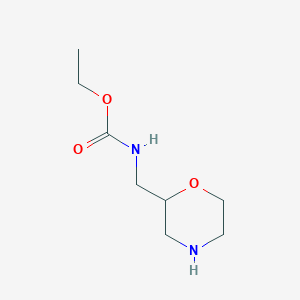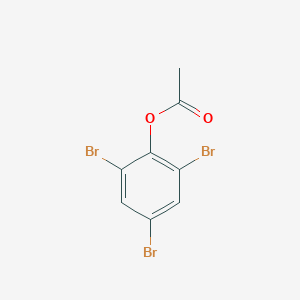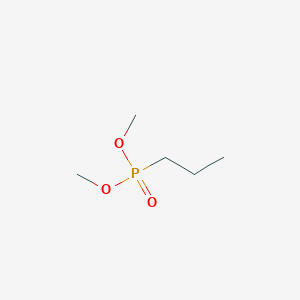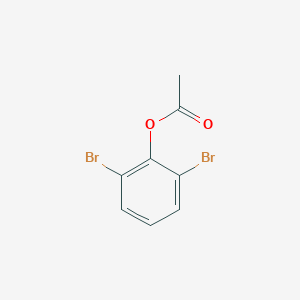![molecular formula C9H15N3O2 B118287 Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate CAS No. 148741-72-4](/img/structure/B118287.png)
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate is a synthetic compound that has been used in scientific research for various purposes.
Mécanisme D'action
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell growth and proliferation. It also activates the AMP-activated protein kinase pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation: this compound has been shown to inhibit the growth and proliferation of cancer cells.
2. Neuroprotection: this compound has been shown to protect neurons from oxidative stress and inflammation.
3. Cardioprotection: this compound has been shown to protect the heart from ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has several advantages for lab experiments, including:
1. High yield synthesis: this compound can be synthesized in high yield using a simple reaction.
2. Versatile applications: this compound has been used in various scientific research applications, including cancer research, neurological research, and cardiovascular research.
However, there are also limitations to using this compound in lab experiments, including:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of in vivo studies: Although this compound has shown promising results in vitro, there are limited in vivo studies to support its efficacy.
Orientations Futures
There are several future directions for research on Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate, including:
1. Development of analogs: Researchers can develop analogs of this compound with improved solubility and efficacy.
2. In vivo studies: Further in vivo studies can be conducted to evaluate the efficacy of this compound in animal models.
3. Clinical trials: Clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans.
4. Combination therapy: this compound can be used in combination with other drugs to enhance its efficacy.
Conclusion:
This compound is a synthetic compound that has shown promising results in scientific research for various purposes. Its mechanism of action involves modulation of signaling pathways in cells, and it has been shown to have biochemical and physiological effects such as inhibition of cell growth and proliferation, neuroprotection, and cardioprotection. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound, including the development of analogs, in vivo studies, clinical trials, and combination therapy.
Méthodes De Synthèse
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate is synthesized by reacting 1-methylimidazole-4-carboxylic acid with isopropylamine in the presence of methanol. The reaction is carried out at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been used in scientific research for various purposes, including:
1. Cancer research: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological research: this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
3. Cardiovascular research: this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Propriétés
Numéro CAS |
148741-72-4 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 1-methyl-2-(propan-2-ylamino)imidazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)10-9-11-7(5-12(9)3)8(13)14-4/h5-6H,1-4H3,(H,10,11) |
Clé InChI |
RBFCJARXPRTMOE-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=CN1C)C(=O)OC |
SMILES canonique |
CC(C)NC1=NC(=CN1C)C(=O)OC |
Synonymes |
1H-Imidazole-4-carboxylicacid,1-methyl-2-[(1-methylethyl)amino]-,methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



